molecular formula C12H7Cl3 B1581958 3,3',4-Trichlorobiphenyl CAS No. 37680-69-6

3,3',4-Trichlorobiphenyl

Cat. No.: B1581958
CAS No.: 37680-69-6
M. Wt: 257.5 g/mol
InChI Key: JHBVPKZLIBDTJR-UHFFFAOYSA-N
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Description

3,3’,4-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,3’,4-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production methods for polychlorinated biphenyls, including 3,3’,4-Trichlorobiphenyl, often involve large-scale chlorination processes. These methods are designed to produce specific PCB congeners by controlling the reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents .

Chemical Reactions Analysis

Types of Reactions

3,3’,4-Trichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydroxyl radicals (OH) in the atmosphere.

    Reduction: Hydrogen gas with a catalyst.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Hydroxylated PCBs, peroxy radicals.

    Reduction: Dechlorinated biphenyls.

    Substitution: Biphenyl derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct structure makes it a valuable compound for studying the specific interactions and toxicological profiles of PCBs .

Properties

IUPAC Name

1,2-dichloro-4-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVPKZLIBDTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865879
Record name 3,3',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37680-69-6
Record name 3,3',4-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4-Trichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',4-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5SQ83RB4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 3,3',4-Trichlorobiphenyl (PCB 35)?

A1: this compound (PCB 35) crystallizes in the orthorhombic system with the space group P21221. The unit cell dimensions are a = 10.665(8) Å, b = 3.825(3) Å, and c = 14.086(9) Å. [] The structure reveals a non-planar geometry with a dihedral angle of 33(2)° between the two phenyl rings. [] This non-planar conformation is likely due to the steric hindrance caused by the chlorine atoms in the 3 and 3' positions.

Q2: How does the structure of this compound (PCB 35) compare to a related compound?

A2: While both this compound (PCB 35) and 2,3,3'-trichlorobiphenyl (PCB 20) are trichlorinated biphenyls, their crystal structures differ. PCB 35 exhibits a dihedral angle of 33(2)° between the phenyl rings, [] while PCB 20 displays a larger dihedral angle of 52°. [] This difference in dihedral angle highlights how the position of chlorine substitution influences the overall conformation of the molecule.

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